An In-depth Technical Guide on Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS 68634-02-6)
An In-depth Technical Guide on Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS 68634-02-6)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for a Niche Chemical Intermediate
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, identified by its CAS number 68634-02-6, presents as a chemical entity situated at the intersection of synthetic chemistry and potential pharmacological application. An initial survey of publicly accessible scientific literature reveals that this compound is primarily cataloged by chemical suppliers, with a notable scarcity of in-depth, peer-reviewed research detailing its synthesis, characterization, and biological activity. This guide, therefore, is constructed upon a foundation of available database information, extrapolated knowledge from structurally related compounds, and general principles of organic chemistry. It aims to provide a comprehensive overview while clearly delineating between experimentally verified data and computed predictions, thereby empowering researchers to make informed decisions in their work. The indanone scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds, which underscores the potential utility of its derivatives.[1][2]
Chemical Identity and Physicochemical Properties
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic aromatic ketone with a methyl ester functional group. Its core structure is a 1-indanone moiety, which is a common building block in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 68634-02-6 | PubChem[3] |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[3] |
| Molecular Weight | 190.19 g/mol | PubChem[3] |
| IUPAC Name | methyl 1-oxo-2,3-dihydroindene-5-carboxylate | PubChem[3] |
| InChI | InChI=1S/C11H10O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6H,3,5H2,1H3 | PubChem[3] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)CC2 | Biosynth[4] |
| Predicted XLogP3 | 1.5 | PubChem[3] |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available | |
| Predicted Solubility | Data not available |
Note: The properties listed above, with the exception of the molecular formula and identifiers, are computationally predicted and have not been experimentally verified in the reviewed literature. Researchers should determine these properties experimentally for any practical application.
Synthesis and Reaction Chemistry
Postulated Synthesis of the Carboxylic Acid Precursor
The precursor, 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 3470-45-9), can likely be synthesized via an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid. This is a common and powerful method for forming the five-membered ring of the indanone system.[5]
Workflow 1: Postulated Synthesis of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Caption: Postulated synthesis of the carboxylic acid precursor.
Causality behind Experimental Choices:
-
Acyl Chloride Formation: The conversion of the carboxylic acid to its acyl chloride derivative is a necessary activation step. Thionyl chloride or oxalyl chloride are standard reagents for this transformation, as they produce gaseous byproducts that are easily removed.
-
Intramolecular Friedel-Crafts Acylation: This cyclization is the key ring-forming step. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to polarize the acyl chloride and facilitate the electrophilic attack on the aromatic ring. The reaction is typically performed in an inert solvent to prevent side reactions.
Esterification to Yield the Final Product
Once the carboxylic acid precursor is obtained, the final step is a standard esterification reaction. The Fischer esterification is a classic and reliable method for this purpose.
Experimental Protocol: Fischer Esterification (Generalized)
-
Dissolution: Dissolve 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid in a large excess of anhydrous methanol. The excess alcohol serves as both the solvent and the reactant, driving the equilibrium towards the product side.[1]
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Workflow 2: Final Esterification Step
Caption: Fischer esterification to the final product.
Spectroscopic Characterization (Anticipated)
While experimental spectra for this specific compound are not available in the public domain, we can predict the key features based on its structure and data from similar indanone derivatives.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: Signals in the ~7.5-8.5 ppm region, likely showing splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Methyl Ester Protons: A singlet at ~3.9 ppm (3H). - Methylene Protons (Indanone Ring): Two triplets or multiplets in the ~2.7-3.2 ppm region (2H each), corresponding to the two CH₂ groups adjacent to the ketone and aromatic ring. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~205 ppm) and one for the ester (~166 ppm). - Aromatic Carbons: Multiple signals between ~120-150 ppm. - Methyl Ester Carbon: A signal around ~52 ppm. - Methylene Carbons: Two signals in the aliphatic region, likely between ~25-40 ppm. |
| IR Spectroscopy | - C=O Stretch (Ketone): A strong absorption band around 1710-1725 cm⁻¹. - C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹. These two carbonyl signals may overlap. - C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 190.06. |
Potential Biological Activity: An Unverified Claim
Several chemical suppliers list Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a "metabotropic glutamate receptor antagonist".[4] Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability, making them attractive targets for treating neurological and psychiatric disorders.[5] However, a thorough search of peer-reviewed pharmacological literature did not yield any studies that specifically investigate the activity of this compound on any mGluR subtype.
Logical Relationship: Potential as a mGluR Antagonist
Caption: The unverified link between the compound and its claimed biological activity.
Field-Proven Insight: The indanone core is indeed found in compounds with central nervous system activity. However, the claim of mGluR antagonism for this specific molecule remains speculative without direct experimental evidence. Researchers interested in this potential application should consider this compound as a starting point for a screening campaign, rather than a validated antagonist. Any investigation would require a comprehensive set of in vitro assays (e.g., binding assays, functional assays on recombinant cell lines expressing mGluR subtypes) to first validate and then characterize this activity.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be handled as hazardous waste.[6]
Conclusion and Future Directions
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a chemical intermediate with a well-defined structure but limited publicly available experimental data. While its indanone core suggests potential for biological activity, the specific claim of it being a metabotropic glutamate receptor antagonist is currently unsubstantiated in the peer-reviewed scientific literature.
For researchers in drug development, this compound represents an opportunity for foundational research. The immediate next steps for any project involving this molecule should be:
-
Develop and Validate a Synthetic Route: The postulated synthesis via Friedel-Crafts acylation followed by Fischer esterification should be experimentally verified and optimized.
-
Full Spectroscopic Characterization: Obtain and fully assign ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectra to create a definitive, verifiable record of the compound's identity.
-
Experimental Determination of Physicochemical Properties: Measure key properties such as melting point, solubility, and stability.
-
Biological Screening: Conduct in vitro assays to systematically test the claim of mGluR antagonism and explore other potential biological targets.
This methodical approach will be crucial to building the necessary body of evidence to support any further development of this and related compounds.
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ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem, National Center for Biotechnology Information.[Link]
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1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem, National Center for Biotechnology Information.[Link]
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1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E.[Link]
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1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | CAS 3470-45-9. Chemical-Suppliers.com.[Link]
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RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology.[Link]
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Synthesis and spectroscopic characterization of cobalt (II), nickel (II) and copper (II) complexes with ethyl-5-methyl-1-(2/-pyridyl) pyrazole-3-carboxylate. Oriental Journal of Chemistry.[Link]
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Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. PubMed.[Link]
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SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies.[Link]
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esterification - alcohols and carboxylic acids. Chemguide.[Link]
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MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Capot Chemical.[Link]
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